
GM1-Lysogangliosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GM1-Lysoganglioside is a biomedicine utilized in the treatment of neurodegenerative disorders and nerve injuries . It acts as an essential neurotrophic factor in promoting nerve regeneration and maintaining neuronal survival . GM1 gangliosidosis is an inherited lysosomal storage disorder that progressively destroys nerve cells (neurons) in the brain and spinal cord .
Synthesis Analysis
GM1 is synthesized via a [3+2] strategy. The GM3 trisaccharide acceptor bearing an azido propyl group at the reducing end is prepared using the traditional acetamide protected sialyl thioglycosyl donor . The glycosylation of the axial 4-hydroxyl group of GM3 by the disaccharide donor is highly dependent on donor protective groups .Molecular Structure Analysis
GM1 consists of a sialic acid-containing oligosaccharide covalently attached to a ceramide lipid . Their structure consists of a ceramide backbone linked to an oligosaccharide unit made of five sugar molecules. One of them is a sialic acid .Chemical Reactions Analysis
GM1 is isotopically 3 H-labeled at C6 of the external galactose by oxidation with galactose-oxidase. The aldehyde is reduced with 3 H-labeled sodium borohydride .Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Rolle in Mikroglia
GM1-Lysogangliosid wurde als ein entzündungshemmender Faktor in Mikroglia gefunden, einem Zelltyp, der im gesamten Gehirn und Rückenmark vorkommt . GM1 verringert entzündungsfördernde Mikroglia-Reaktionen in vitro und in vivo, selbst wenn es nach der Aktivierung von Mikroglia verabreicht wird . Diese entzündungshemmenden Wirkungen hängen vom Vorhandensein des Sialinsäurerests in der GM1-Glykankopf und vom Vorhandensein eines Lipid-Schwanzes ab .
Neuroprotektion
This compound bietet Neuroprotektion in Modellen der Parkinson-Krankheit und der Huntington-Krankheit . Die meisten Studien haben sich auf die direkten neuroprotektiven Wirkungen von Gangliosiden auf Neuronen konzentriert .
Modulation von Zellwachstum und Signaltransduktion
Es wird vermutet, dass this compound ein Modulator von Zellwachstum und Signaltransduktion ist . Dies impliziert, dass es potenzielle Anwendungen im Bereich der Krebsforschung und -behandlung haben könnte.
Erhaltung neuronaler Funktionen
This compound ist ein Schlüsselfaktor für die Erhaltung der neuronalen Funktionen von Säugetieren . Die progressive Reduktion seiner Biosynthese im Laufe der Lebensspanne wird als eine der Ursachen für den neuronalen Verlust bei älteren Menschen und den schweren neuronalen Abbau bei neurodegenerativen Erkrankungen betrachtet .
Rolle in Lipid-Rafts
Die besondere Struktur von GM1 reduziert die Fluidität der Plasmamembran, was eine Retention und Anreicherung des Gangliosids in spezifischen Membranbereichen, den sogenannten Lipid-Rafts, impliziert . Dies könnte Auswirkungen auf die Untersuchung der Dynamik und Funktion der Zellmembran haben.
Wechselwirkung mit Membranrezeptoren und extrazellulären Liganden
Die Dynamik des GM1-Oligosaccharid-Kopfes ermöglicht es ihm, verschiedene Konformationen anzunehmen und auf diese Weise über Wasserstoff- oder Ionenbindungen mit einer Vielzahl von Membranrezeptoren sowie mit extrazellulären Liganden zu interagieren . Diese Eigenschaft könnte bei der Entwicklung gezielter Medikamententransportsysteme genutzt werden.
Potenzielle Rolle bei neurodegenerativen Erkrankungen
Da Lysosphingolipide bekanntermaßen zytotoxisch sind, könnten die abnormal angereicherten Lysosphingolipide durchaus das pathogenetische Agens für die neuronale Degeneration bei Gangliosidosen sein . Dies deutet darauf hin, dass this compound eine Rolle bei der Behandlung dieser Erkrankungen spielen könnte.
Herstellung von GM1-Derivaten
This compound wird zur Herstellung von GM1-Derivaten verwendet, die verschiedene Fettsäuren, fluoreszierende Markierungen oder andere Reste enthalten . Diese Derivate könnten verschiedene Anwendungen in der biologischen Forschung und Medizin haben.
Wirkmechanismus
Target of Action
GM1-Lysoganglioside primarily interacts with neuronal membrane proteins. Specifically, it binds to membrane receptors and modulates their functions. The hydrophilic portion of GM1-Lysoganglioside, known as “OligoGM1,” plays a crucial role in these interactions. Meanwhile, the ceramide moiety ensures proper positioning of GM1-Lysoganglioside within the cell membrane, facilitating its interactions with proteins involved in neuronal processes .
Mode of Action
Upon binding to membrane proteins, GM1-Lysoganglioside influences various cellular processes. It enhances neuronal differentiation and trophism, supporting the growth and maintenance of nerve cells. Additionally, preclinical studies suggest that GM1-Lysoganglioside may modify the progression of Parkinson’s disease .
Action Environment
Environmental factors, such as pH, temperature, and lipid composition, influence GM1-Lysoganglioside’s stability and efficacy. Proper storage conditions are essential to maintain its therapeutic potential.
Zukünftige Richtungen
Researchers are critically evaluating the efficacy of substrate reduction therapy, pharmacological chaperones, enzyme replacement therapy, stem cell transplantation, and gene therapy for GM1 . A Phase I/II clinical trial for GM1 children is ongoing to evaluate the safety and efficacy of adeno-associated virus-mediated GLB1 delivery by intravenous injection .
Biochemische Analyse
Biochemical Properties
GM1-Lysoganglioside is known to modulate cell growth and signal transduction. It interacts with various enzymes, proteins, and other biomolecules. For instance, it accumulates in the nervous system of patients with GM1 gangliosidosis, a lysosomal storage disorder caused by mutations in the GLB1 gene encoding the enzyme β-galactosidase . GM1-Lysoganglioside also interacts with cholera toxin and E. coli heat-labile enterotoxin, acting as a binding site for these toxins .
Cellular Effects
GM1-Lysoganglioside has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, GM1-Lysoganglioside has been shown to provide neuroprotection in models of neurodegenerative diseases such as Parkinson’s and Huntington’s diseases . It also plays a role in the anti-inflammatory response of microglia, the resident immune cells of the central nervous system .
Molecular Mechanism
The molecular mechanism of GM1-Lysoganglioside involves its interaction with cell surface receptors and other biomolecules. It consists of a sialic acid-containing oligosaccharide covalently attached to a ceramide lipid . GM1-Lysoganglioside acts as a receptor for cholera toxin, facilitating the entry of the toxin’s A1 subunit into intestinal epithelial cells . Additionally, it modulates the activity of various signaling pathways, including the MAPK pathway, which is crucial for neuronal differentiation and protection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GM1-Lysoganglioside can change over time. Studies have shown that GM1-Lysoganglioside is stable under certain conditions but can degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have demonstrated that GM1-Lysoganglioside can have long-term neuroprotective effects, although its stability and degradation need to be carefully monitored .
Dosage Effects in Animal Models
The effects of GM1-Lysoganglioside vary with different dosages in animal models. At lower doses, it has been shown to provide neuroprotection and support neuronal function. At higher doses, there may be toxic or adverse effects . Studies in zebrafish models have demonstrated the accumulation of GM1-Lysoganglioside in lysosomes, highlighting the importance of dosage in therapeutic applications .
Metabolic Pathways
GM1-Lysoganglioside is involved in several metabolic pathways. It is a key intermediate in the degradation of gangliosides, which occurs both on the cell surface and in endosomes and lysosomes . The enzyme β-galactosidase plays a crucial role in the metabolism of GM1-Lysoganglioside, and mutations in the GLB1 gene can lead to its accumulation in neuronal tissue .
Transport and Distribution
GM1-Lysoganglioside is transported and distributed within cells and tissues through various mechanisms. It is primarily found in the plasma membrane of cells in the central nervous system, where it plays a key role in cell signaling and neuroprotection . GM1-Lysoganglioside can be endocytosed for further degradation in lysosomes . Additionally, it interacts with transporters and binding proteins that facilitate its distribution within the cell .
Subcellular Localization
The subcellular localization of GM1-Lysoganglioside is primarily in the plasma membrane, where it is embedded through its lipid chains . It is also found in endosomes and lysosomes, where it undergoes degradation . The localization of GM1-Lysoganglioside is crucial for its function, as it interacts with various membrane proteins and receptors to modulate cellular processes .
Eigenschaften
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H97N3O30.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(66)27(56)24-79-51-43(75)41(73)45(33(22-62)82-51)84-53-44(76)49(88-55(54(77)78)18-29(67)35(57-25(2)64)48(87-55)37(69)30(68)19-59)46(34(23-63)83-53)85-50-36(58-26(3)65)47(39(71)32(21-61)80-50)86-52-42(74)40(72)38(70)31(20-60)81-52;/h16-17,27-53,59-63,66-76H,4-15,18-24,56H2,1-3H3,(H,57,64)(H,58,65)(H,77,78);1H3/b17-16+;/t27-,28+,29-,30+,31+,32+,33+,34+,35+,36+,37+,38-,39-,40-,41+,42+,43+,44+,45+,46-,47+,48+,49+,50-,51+,52-,53-,55-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTZTHWHSZKVRN-UVMZBQDWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H100N4O30 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does GM1-lysoganglioside exert its neuroprotective effects in the context of a thrombotic brain injury?
A1: The research paper demonstrates that LIGA4 and LIGA20, derivatives of GM1-lysoganglioside, exhibit neuroprotective effects in a rat model of thrombotic brain injury. Specifically, these compounds reduce neuronal damage in the penumbra region, the area surrounding the primary injury site, where progressive neuronal death occurs [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
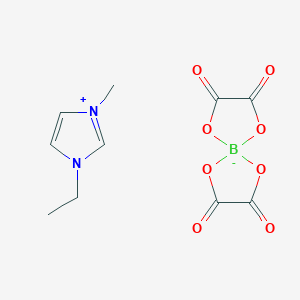
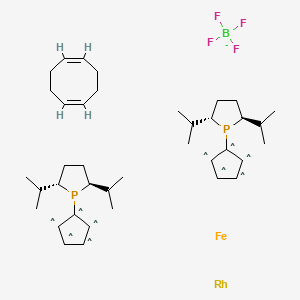
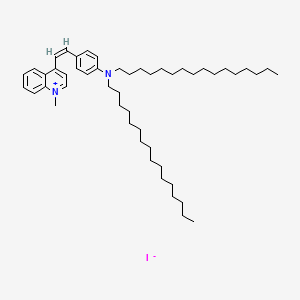

![(3Z,4S)-3-[(E)-hexadec-7-enylidene]-4-hydroxy-5-methylideneoxolan-2-one](/img/structure/B1494875.png)
![(4S,4'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]](/img/structure/B1494878.png)
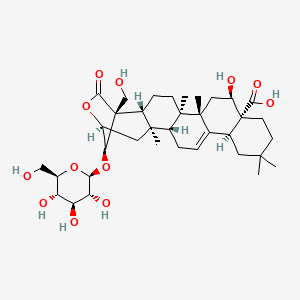
![2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]pyridine](/img/structure/B1494880.png)
![[(1R,2S,3R,5S,8S,9S,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B1494881.png)

![5,11-Bis(phenylsulfonyl)dibenzo[a,e][8]annulene](/img/structure/B1494885.png)
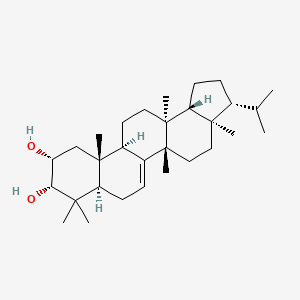
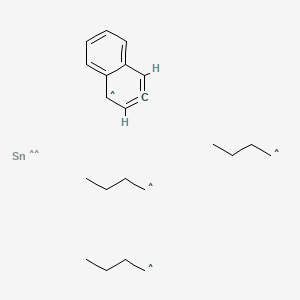
![[3,6,9-trimethylidene-2-oxo-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-hydroxy-3-(4-hydroxyphenyl)propanoate](/img/structure/B1494900.png)
